(3S,4S)-2,5-Dimethylhexane-3,4-diamine
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Overview
Description
(3S,4S)-2,5-Dimethylhexane-3,4-diamine is an organic compound with a unique stereochemistry. It is a diamine, meaning it contains two amine groups, and its structure includes two methyl groups attached to a hexane backbone. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the atoms around the chiral centers at positions 3 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-2,5-Dimethylhexane-3,4-diamine can be achieved through various methods. One common approach involves the use of aldol reactions, where aldehydes and ketones are combined in the presence of a base to form β-hydroxy ketones, which can then be reduced to form the desired diamine . Another method involves the use of organocatalytic addition reactions, where dithiomalonates are added to nitrostyrenes under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-2,5-Dimethylhexane-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S,4S)-2,5-Dimethylhexane-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3S,4S)-2,5-Dimethylhexane-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl: A compound with similar stereochemistry but different functional groups.
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: Another compound with multiple hydroxyl groups and a hexane backbone.
Uniqueness
(3S,4S)-2,5-Dimethylhexane-3,4-diamine is unique due to its specific stereochemistry and the presence of two amine groups. This configuration allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
1093059-45-0 |
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Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(3S,4S)-2,5-dimethylhexane-3,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-5(2)7(9)8(10)6(3)4/h5-8H,9-10H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
KQDYUNYMUMMKOL-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(C)C)N)N |
Canonical SMILES |
CC(C)C(C(C(C)C)N)N |
Origin of Product |
United States |
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